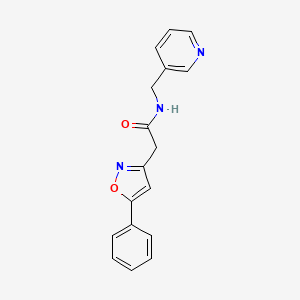
2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods and multistep reactions. For instance, paper describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives using a linear synthesis approach, while paper mentions a multistep reaction to synthesize a novel compound derived from indibulin and combretastatin scaffolds. These methods typically involve the use of various spectroscopic techniques such as LCMS, IR, 1H, and 13C NMR for characterization.
Molecular Structure Analysis
The molecular structure of related compounds has been established using various analytical techniques. For example, paper discusses the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, which crystallizes in the monoclinic crystal system and has a nearly planar amide unit. The dihedral angles between the amide plane and the benzene and pyridine rings are provided, indicating the spatial arrangement of these groups.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide. However, the synthesis and reactivity of similar compounds suggest that the acetamide group could be a site for further chemical modifications, as seen in paper , where a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles is described.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their cytotoxicity against various cancer cell lines, as reported in papers and . The acidity constants (pKa) of some acetamide derivatives are determined in paper , which provides insights into the protonation behavior of these compounds. Additionally, paper discusses the vibrational properties and the stabilization of the compound's structure through hydrogen bonding, π-π stacking, and Van der Waals forces.
科学的研究の応用
Chemical Synthesis and Properties
Research in the field of coordination chemistry has explored compounds containing pyridine and benzimidazole or benzothiazole units, highlighting their diverse chemical properties and potential for creating complex compounds with unique spectroscopic, structural, and biological activities. These studies lay the groundwork for understanding the chemical behavior and applications of "2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide" in various chemical contexts (Boča, Jameson, & Linert, 2011).
Pharmacological Activity
Stereochemistry plays a crucial role in the pharmacological profile of drug molecules. Research on analogs of piracetam, which share structural similarities with the compound of interest, has demonstrated that the stereochemistry of such molecules significantly influences their biological properties, including their effectiveness in enhancing cognitive functions and treating neurological disorders (Veinberg et al., 2015).
Environmental Impact
The environmental fate of chiral emerging pollutants, including pharmaceuticals and their derivatives, is a growing concern. Studies have shown that individual stereoisomers of pollutants can exhibit different toxicological effects and degradation patterns in the environment. This research underscores the importance of understanding the environmental behavior of specific chemical structures, including "this compound" (Wong, 2006).
Role as a Precursor for Biologically Active Molecules
The compound's structural framework is conducive to the synthesis of various biologically active derivatives. Research in medicinal chemistry has identified 1,3,4-oxadiazole and imidazole scaffolds as promising for developing new therapeutic agents. The presence of pyridine and isoxazole units in "this compound" suggests its potential utility as a precursor in synthesizing compounds with a broad spectrum of bioactivities (Verma et al., 2019).
特性
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(19-12-13-5-4-8-18-11-13)10-15-9-16(22-20-15)14-6-2-1-3-7-14/h1-9,11H,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMQHBRPPNAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


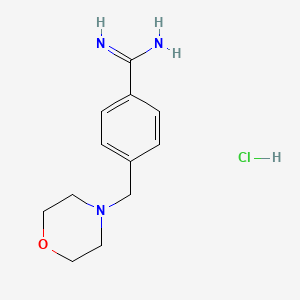
![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)
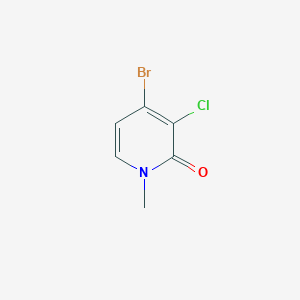

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)
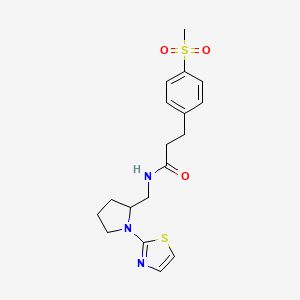
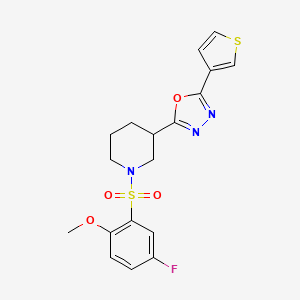
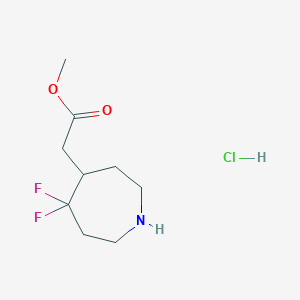
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)

